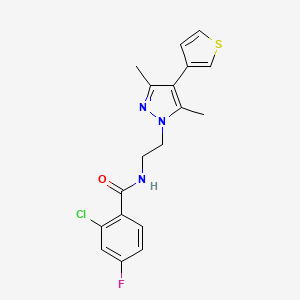
2-chloro-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C18H17ClFN3OS and its molecular weight is 377.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-chloro-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide is a compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is C18H17ClFN3OS with a molecular weight of 377.9 g/mol. The presence of a chloro group and a fluorobenzamide moiety suggests potential interactions with biological targets, particularly in cancer therapy and antimicrobial applications.
Biological Activity Overview
Research into the biological activity of this compound has indicated several promising areas:
Antitumor Activity
- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies have indicated that compounds with similar structures exhibit antitumor activity by interfering with DNA replication and repair mechanisms.
- Case Studies :
- In vitro studies on human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated significant cytotoxic effects, particularly in two-dimensional assays compared to three-dimensional ones. The IC50 values ranged from 6.26 μM to 20.46 μM depending on the assay type .
- A related study highlighted that compounds with thiophene and pyrazole derivatives showed enhanced antitumor efficacy due to their ability to bind within the minor groove of DNA, thus inhibiting essential enzymes involved in DNA synthesis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : Various derivatives have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the thiophene ring is believed to enhance membrane permeability, facilitating bacterial cell disruption .
- Potential Applications : Given the rise of antibiotic resistance, compounds like this compound may serve as lead compounds for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- The chloro and fluoro substitutions are essential for enhancing lipophilicity and biological interaction.
- The pyrazole moiety contributes to the inhibition of specific kinases involved in tumor growth.
- The thiophene ring enhances the overall stability and reactivity of the molecule towards biological targets.
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Organism | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Antitumor | A549 | 6.26 | Inhibition of DNA synthesis |
| Antitumor | HCC827 | 6.48 | Binding to DNA minor groove |
| Antitumor | NCI-H358 | 20.46 | Interference with cellular proliferation |
| Antimicrobial | Various Bacteria | N/A | Disruption of cell membrane integrity |
属性
IUPAC Name |
2-chloro-N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3OS/c1-11-17(13-5-8-25-10-13)12(2)23(22-11)7-6-21-18(24)15-4-3-14(20)9-16(15)19/h3-5,8-10H,6-7H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJPJBUNJUNFPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=C(C=C(C=C2)F)Cl)C)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














